N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(trifluoromethyl)benzamide, commonly known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFB is a thiol-reactive compound that has been used in several biochemical and physiological studies.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(trifluoromethyl)benzamide involves the reaction of 3-(trifluoromethyl)benzoic acid with thionyl chloride to form 3-(trifluoromethyl)benzoyl chloride. This intermediate is then reacted with 1,3-propanedithiol to form N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(trifluoromethyl)benzamide.
Starting Materials
3-(trifluoromethyl)benzoic acid, thionyl chloride, 1,3-propanedithiol
Reaction
Step 1: React 3-(trifluoromethyl)benzoic acid with thionyl chloride in the presence of a catalyst such as DMF or pyridine to form 3-(trifluoromethyl)benzoyl chloride., Step 2: Add 1,3-propanedithiol to the reaction mixture and stir at room temperature for several hours to form N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(trifluoromethyl)benzamide., Step 3: Purify the product by recrystallization or column chromatography.
Scientific Research Applications
TFB has been used in various scientific research applications, including protein labeling, protein cross-linking, and thiol modification. TFB has also been used as a fluorescent probe for detecting protein disulfide bonds. TFB has been used to study the structure and function of proteins, including enzymes, receptors, and antibodies.
Mechanism Of Action
TFB is a thiol-reactive compound that reacts with the thiol groups of cysteine residues in proteins. This reaction forms a covalent bond between TFB and the protein, which can be used to label or modify the protein. TFB can also cross-link proteins by reacting with two nearby cysteine residues.
Biochemical And Physiological Effects
TFB has been shown to have several biochemical and physiological effects. TFB has been shown to inhibit the activity of certain enzymes, including protein tyrosine phosphatases and glutathione S-transferases. TFB has also been shown to activate certain enzymes, including caspases and protein kinase C. TFB has been shown to induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of using TFB in lab experiments is its high reactivity towards thiol groups, which allows for efficient labeling and modification of proteins. TFB is also relatively stable and can be stored for long periods of time. One limitation of using TFB is its potential toxicity, which can affect the viability of cells and the activity of enzymes.
Future Directions
There are several future directions for the use of TFB in scientific research. One direction is the development of new methods for protein labeling and modification using TFB. Another direction is the use of TFB in the study of protein-protein interactions and protein structure. TFB may also be used in the development of new drugs for the treatment of diseases, including cancer and neurodegenerative disorders.
Conclusion:
In conclusion, TFB is a thiol-reactive compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFB has been used in several biochemical and physiological studies and has shown promising results in the study of protein structure and function. While TFB has some limitations, its potential applications in scientific research make it an important compound for future studies.
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3S/c13-12(14,15)9-3-1-2-8(6-9)11(17)16-10-4-5-20(18,19)7-10/h1-3,6,10H,4-5,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOOYOKGMSAXCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(trifluoromethyl)benzamide |
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